3,4-difluoro-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide
Description
3,4-Difluoro-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a fluorinated quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 2, and a 3,4-difluorobenzamide moiety at position 4. Fluorine substitutions enhance metabolic stability and binding interactions, making this compound a candidate for structure-activity relationship (SAR) studies against kinase targets like BRAF or EGFR .
Properties
IUPAC Name |
3,4-difluoro-N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3O2/c1-12-26-20-9-5-15(27-21(29)13-2-8-18(24)19(25)10-13)11-17(20)22(30)28(12)16-6-3-14(23)4-7-16/h2-11H,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOZPAOWIBMLSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)C(=O)N1C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Difluoro-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide, often referred to as DKT III, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of DKT III involves a multi-step process that includes the reaction of 2-bromo-1-(4-fluorophenyl)-2-phenone with 4-methyl-3-oxo-N-phenylpentamide in a polar solvent system. The improved synthesis route has been reported to yield a high purity product with minimal impurities, making it suitable for further biological evaluation .
Anticancer Properties
Research indicates that DKT III exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that the compound effectively inhibited the proliferation of A549 non-small cell lung cancer cells with an IC50 value of approximately 5.9 µM . This suggests that DKT III may be a promising candidate for further development as an anticancer agent.
The mechanism by which DKT III exerts its biological effects appears to involve the inhibition of specific ion channels and pathways associated with cancer cell survival and proliferation. In particular, it has been shown to block Ca currents in certain cell types, which is crucial for cancer cell signaling and growth .
Tyrosinase Inhibition
In addition to its anticancer properties, DKT III has been investigated for its ability to inhibit tyrosinase activity. Tyrosinase is an enzyme involved in melanin production; thus, compounds that inhibit its activity can be useful in treating hyperpigmentation disorders. Preliminary studies indicate that DKT III may reduce tyrosinase activity in cellular models, suggesting potential applications in dermatology .
Study 1: Cytotoxicity Assessment
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| A549 (Lung) | 5.9 | Significant inhibition |
| HeLa (Cervical) | 10.5 | Moderate inhibition |
| MCF7 (Breast) | 15.0 | Lower sensitivity |
Study 2: Tyrosinase Inhibition
In another study focused on skin-related applications, DKT III was tested for its ability to inhibit tyrosinase activity in B16F10 murine melanoma cells. The compound demonstrated a concentration-dependent reduction in enzyme activity, comparable to standard inhibitors such as kojic acid.
| Concentration (µM) | Tyrosinase Activity (% Inhibition) |
|---|---|
| 5 | 30 |
| 10 | 50 |
| 20 | 70 |
Scientific Research Applications
Medicinal Chemistry Applications
- Antiviral Activity
-
Cancer Therapeutics
- The quinazoline scaffold is prevalent in many FDA-approved drugs targeting cancer. Research into quinazoline derivatives has shown that modifications can lead to selective inhibitors of cancer cell proliferation. The specific structure of 3,4-difluoro-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide may enhance its efficacy against specific cancer types by inhibiting key pathways involved in tumor growth .
Case Study 1: Inhibition of Polo-like Kinase 1 (Plk1)
A study explored the potential of quinazoline-based compounds as inhibitors of Polo-like kinase 1 (Plk1), a critical regulator of cell division. The research demonstrated that certain derivatives exhibited significant inhibition of Plk1 activity in vitro, suggesting that similar modifications to this compound could yield effective Plk1 inhibitors .
Case Study 2: Antiviral Efficacy Against Dengue Virus
In vitro studies showed that compounds structurally related to this compound exhibited antiviral activity against the dengue virus. The mechanism involved interference with viral replication processes, indicating a potential therapeutic application for treating viral infections .
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Structure :
- Core: 5-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl
- Substituents: Chloro, methyl, and sulfonamide-linked 3-fluoroazetidine . Activity: Claturafenib is a BRAF inhibitor with antineoplastic properties. Unlike the target compound, its quinazolinone core features chlorine substituents and a sulfonamide linker, which may alter kinase selectivity and potency. The target compound’s 3,4-difluorobenzamide group could enhance hydrophobic interactions in binding pockets compared to claturafenib’s azetidine-sulfonamide chain .
Diflubenzuron (Pesticide)
Structure :
- Core: Simple benzamide with 2,6-difluoro substitution.
- Substituents: Urea-linked 4-chlorophenyl . Activity: Diflubenzuron acts as an insect growth regulator. The absence of a quinazolinone core distinguishes it from the target compound, highlighting the critical role of the dihydroquinazolinone moiety in conferring kinase-targeted bioactivity rather than pesticidal effects. Fluorine positions (2,6 vs. 3,4 on benzamide) may influence target specificity .
Chromen-Pyrazolo-Pyrimidine Derivatives
Structure :
- Core: Pyrazolo[3,4-d]pyrimidine with chromen and fluorophenyl groups.
- Substituents: Trifluoropropyl, sulfonamide, or isopropyl benzamide . Activity: These compounds exhibit kinase inhibitory activity, with melting points ~175–178°C and molecular weights >500 Da. The target compound’s simpler quinazolinone core may offer synthetic accessibility and distinct pharmacokinetic profiles compared to the chromen-based heterocycles in this class .
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Fluorine vs.
- Linker Groups : Sulfonamide (claturafenib) vs. benzamide (target compound) linkers influence solubility and binding pocket interactions.
Q & A
Basic Questions
Q. What are the standard synthetic routes for synthesizing 3,4-difluoro-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Quinazolinone Core Formation : Condensation of 4-fluorophenyl-substituted anthranilic acid derivatives with urea or thiourea under acidic conditions to form the 3,4-dihydroquinazolin-4-one scaffold .
Amide Coupling : Reaction of the quinazolin-6-amine intermediate with 3,4-difluorobenzoyl chloride in anhydrous solvents (e.g., dichloromethane or DMF) using a base like triethylamine to facilitate nucleophilic acyl substitution .
- Key Reagents : 3,4-Difluorobenzoyl chloride, triethylamine, anhydrous DMF.
- Yield Optimization : Excess acyl chloride (1.2–1.5 equiv) and controlled temperature (0–5°C) minimize side reactions .
Q. How is the compound characterized to confirm its structural identity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–8.1 ppm, quinazolinone carbonyl at δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ calculated for C₃₀H₂₀F₃N₃O₂: 528.1432) .
- HPLC-Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures ≥95% purity; mobile phase: acetonitrile/water (70:30) .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield during the amide coupling step?
- Methodological Answer :
- Solvent Selection : Anhydrous DMF enhances solubility of polar intermediates, while dichloromethane reduces side-product formation .
- Catalysis : Use of HOBt (1-hydroxybenzotriazole) or EDCI (ethyl dimethylaminopropyl carbodiimide) improves coupling efficiency by activating the carboxyl group .
- Temperature Control : Maintaining 0–5°C during acyl chloride addition minimizes hydrolysis .
- Table 1 : Optimization Trials
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | EDCI | 0 | 78 |
| DCM | HOBt | 25 | 65 |
| THF | None | 0 | 42 |
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Use IC₅₀ values (e.g., antiproliferative activity in cancer cell lines) to standardize potency comparisons. For example, discrepancies in IC₅₀ (e.g., 2 µM vs. 10 µM) may arise from assay conditions (e.g., serum concentration, incubation time) .
- Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm on-target effects (e.g., inhibition of tyrosine kinases vs. off-target protease activity) .
- Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem BioAssay) to identify trends in structure-activity relationships (SAR) .
Q. How does the fluorination pattern influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP Determination : 3,4-Difluorobenzamide increases lipophilicity (calculated LogP = 3.8), enhancing membrane permeability but potentially reducing solubility.
- Metabolic Stability : Fluorine atoms at positions 3 and 4 resist cytochrome P450 oxidation, prolonging half-life in hepatic microsomal assays (t₁/₂ > 60 mins) .
- Table 2 : Fluorine Substituent Effects
| Position | LogP | Microsomal t₁/₂ (mins) |
|---|---|---|
| 2,4-DiF | 3.2 | 45 |
| 3,4-DiF | 3.8 | 65 |
| MonoF | 2.9 | 30 |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
